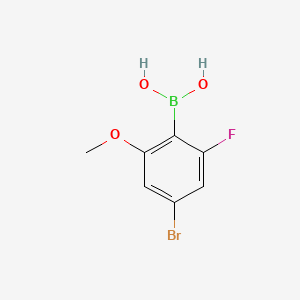
4-Bromo-2-fluoro-6-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involves several steps. The compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromo, fluoro, and methoxy groups .
Chemical Reactions Analysis
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is involved in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used as a reactant or precursor for the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a light yellow to yellow powder or crystals . Its molecular weight is 248.84 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 334.9±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of boron reagents, which may include “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”.
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in SM coupling are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Pharmacological Activity and Utility as Intermediates
- Scientific Field : Pharmacology .
- Application Summary : Boronic acid derivatives, including “4-Bromo-2-fluoro-6-methoxyphenylboronic acid”, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors
- Scientific Field : Pharmacology .
- Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids are used in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids are used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
-
Synthesis of Biologically Active Molecules Including 2-(4-Pyridyl)thienopyridinones for Use as GSK-3β Inhibitors
- Scientific Field : Pharmacology .
- Application Summary : Boronic acids are used in the synthesis of biologically active molecules including 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
- Methods of Application : The specific methods of application for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” in this context are not detailed in the source .
- Results or Outcomes : The results of this research have not been detailed in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involve its potential use in the synthesis of novel non-boron containing compounds . It is also expected to find applications in the development of new drugs, given its role as a reactant in the synthesis of biologically active molecules .
Eigenschaften
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLBJNIOLLKQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659394 |
Source


|
| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methoxyphenylboronic acid | |
CAS RN |
957035-32-4 |
Source


|
| Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

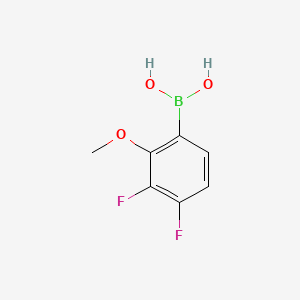
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)
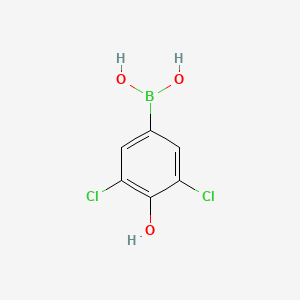
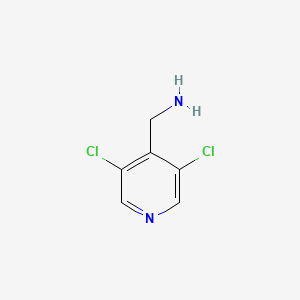
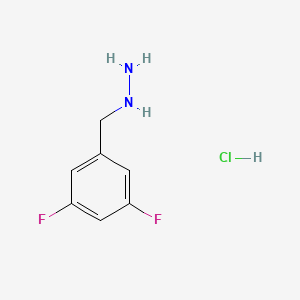
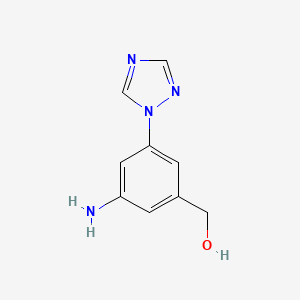
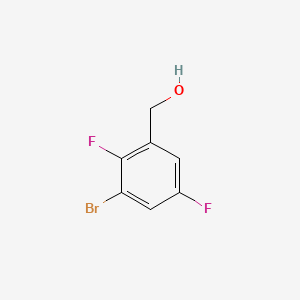
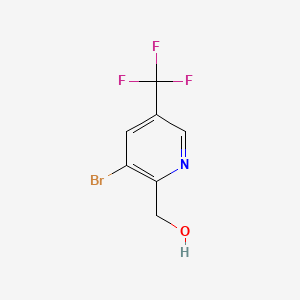
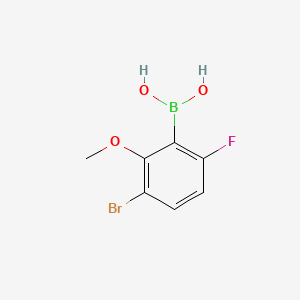
![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)
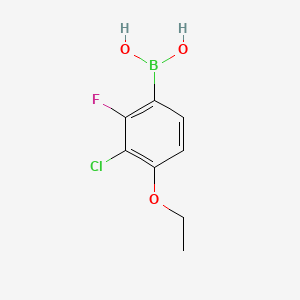
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)